3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid
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Overview
Description
3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a carboxymethyl group at the third position, a chlorine atom at the sixth position, and a carboxylic acid group at the second position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of indole-2-carboxylic acid, followed by the introduction of the carboxymethyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions.
Another synthetic route involves the use of a Grignard reagent to introduce the carboxymethyl group. This method involves the reaction of indole-2-carboxylic acid with a Grignard reagent, such as methylmagnesium bromide, followed by chlorination using a suitable chlorinating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to various derivatives of the original compound.
Scientific Research Applications
3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxymethyl group at the third position.
Indole-2-carboxylic acid: A precursor in the synthesis of 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid.
6-chloroindole: A compound with a chlorine atom at the sixth position of the indole ring.
Uniqueness
This compound is unique due to the presence of both a carboxymethyl group and a chlorine atom on the indole ring. This combination of functional groups imparts distinct chemical properties and potential applications that are not observed in other similar compounds. For example, the chlorine atom can participate in nucleophilic substitution reactions, while the carboxymethyl group can undergo various transformations, making the compound versatile for synthetic and research purposes.
Properties
IUPAC Name |
3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-1-2-6-7(4-9(14)15)10(11(16)17)13-8(6)3-5/h1-3,13H,4H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVJSFUJLMFZCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157303 |
Source
|
Record name | SC 49648 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132004-39-8 |
Source
|
Record name | SC 49648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132004398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SC 49648 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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